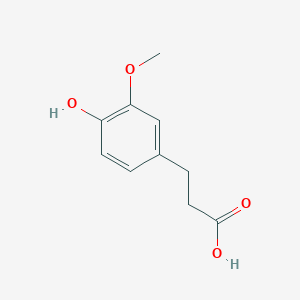

3-(4-Hydroxy-3-methoxyphenyl)propionsäure

Übersicht

Beschreibung

Hydroferulsäure, auch bekannt als 3-(4-Hydroxy-3-methoxyphenyl)propansäure, ist eine organische Verbindung mit der Summenformel C10H12O4. Sie ist ein Derivat der Ferulasäure und wird als phenolische Verbindung klassifiziert. Hydroferulsäure ist bekannt für ihre antioxidativen Eigenschaften und ist ein Hauptmetabolit von Curcumin, einer Verbindung, die in Kurkuma vorkommt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Hydroferulsäure kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Hydrierung von Ferulasäure. Dieser Prozess verwendet typischerweise einen Katalysator wie Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffgas bei erhöhtem Druck und erhöhten Temperaturen .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Hydroferulsäure oft durch die Biotransformation von Ferulasäure unter Verwendung von mikrobieller Fermentation hergestellt. Bestimmte Bakterien- oder Pilzstämme werden eingesetzt, um Ferulasäure unter kontrollierten Bedingungen in Hydroferulsäure umzuwandeln. Diese Methode ist aufgrund ihrer Effizienz und Umweltfreundlichkeit bevorzugt .

Wissenschaftliche Forschungsanwendungen

Hydroferulsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Studien zu ihrer Rolle als Metabolit in der menschlichen Darmflora und ihren antioxidativen Eigenschaften.

Medizin: Untersucht auf ihre potenziellen therapeutischen Wirkungen, darunter entzündungshemmende und neuroprotektive Eigenschaften.

Wirkmechanismus

Hydroferulsäure entfaltet ihre Wirkungen in erster Linie durch ihre antioxidativen Eigenschaften. Sie fängt freie Radikale ab und reduziert oxidativen Stress, indem sie Wasserstoffatome an reaktive Sauerstoffspezies (ROS) abgibt. Diese Wirkung hilft, Zellen vor Schäden zu schützen, und wurde mit verschiedenen gesundheitlichen Vorteilen in Verbindung gebracht, darunter entzündungshemmende und neuroprotektive Wirkungen. Hydroferulsäure interagiert auch mit molekularen Zielstrukturen wie Enzymen, die an oxidativen Stresswegen beteiligt sind .

Wirkmechanismus

Target of Action

The primary target of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, also known as hydroferulic acid, is prostaglandin E2 . Prostaglandin E2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes.

Mode of Action

Hydroferulic acid interacts with its target, prostaglandin E2, by inhibiting its production . This interaction results in the modulation of the inflammatory response, which can have various downstream effects.

Biochemical Pathways

Hydroferulic acid affects the prostaglandin-E2 pathway, which is involved in inflammation and pain perception. By inhibiting the production of prostaglandin E2, hydroferulic acid can potentially reduce inflammation and pain .

Pharmacokinetics

The pharmacokinetics of hydroferulic acid involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, hydroferulic acid and its conjugates are detected in the bloodstream within 15 minutes . It undergoes rapid metabolism and is distributed to various organs, including the kidneys, liver, thoracic aorta, heart, soleus muscle, and lungs .

Result of Action

The inhibition of prostaglandin E2 production by hydroferulic acid can lead to a reduction in inflammation and pain. Additionally, hydroferulic acid has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It also improves hepatic glucose and lipid metabolism, and inhibits muscular lipid metabolism and protein catabolism .

Action Environment

The action of hydroferulic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the conversion of dietary polyphenols into hydroferulic acid . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of hydroferulic acid.

Biochemische Analyse

Biochemical Properties

3-(4-Hydroxy-3-methoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and multifaceted, involving a range of biochemical and molecular mechanisms

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroferulic acid can be synthesized through various chemical reactions. One common method involves the hydrogenation of ferulic acid. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, hydroferulic acid is often produced through the biotransformation of ferulic acid using microbial fermentation. Specific strains of bacteria or fungi are employed to convert ferulic acid into hydroferulic acid under controlled conditions. This method is preferred due to its efficiency and eco-friendliness .

Analyse Chemischer Reaktionen

Reaktionstypen

Hydroferulsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Hydroferulsäure kann oxidiert werden, um Vanillinsäure zu bilden.

Reduktion: Sie kann reduziert werden, um Dihydroferulsäure zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Säurekatalysatoren wie Schwefelsäure (H2SO4) werden oft bei Veresterungsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Vanillinsäure: Gebildet durch Oxidation.

Dihydroferulsäure: Gebildet durch Reduktion.

Ester und Ether: Gebildet durch Substitutionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Hydroferulsäure ähnelt anderen phenolischen Verbindungen wie:

Ferulasäure: Die Stammverbindung von Hydroferulsäure, bekannt für ihre antioxidativen und entzündungshemmenden Eigenschaften.

Vanillinsäure: Ein Oxidationsprodukt von Hydroferulsäure, das ebenfalls antioxidative Eigenschaften besitzt.

Kaffeinsäure: Eine weitere phenolische Verbindung mit ähnlichen antioxidativen Aktivitäten.

Hydroferulsäure ist aufgrund ihrer spezifischen Struktur einzigartig, die es ihr ermöglicht, als Metabolit von Curcumin und als Vorläufer von Vanillinsäure zu wirken. Dieser einzigartige Stoffwechselweg unterscheidet sie von anderen phenolischen Verbindungen .

Eigenschaften

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLQJTPHPSDZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150427 | |

| Record name | Dihydroferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-23-5 | |

| Record name | Dihydroferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxy-3-methoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROFERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O01RNC700M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

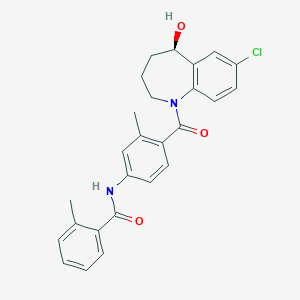

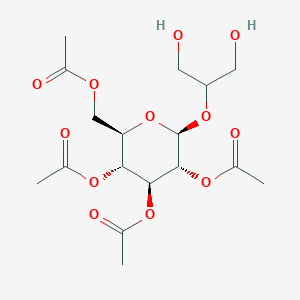

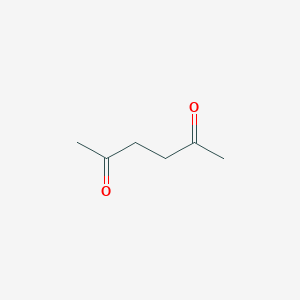

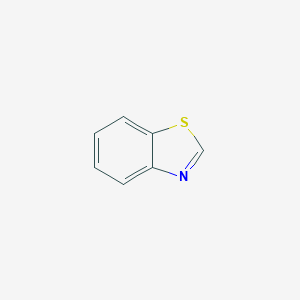

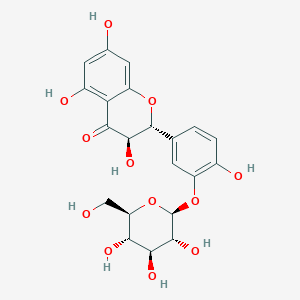

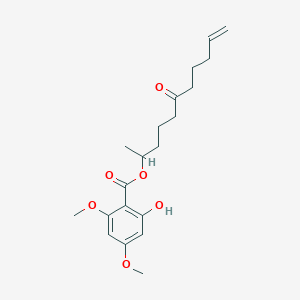

Synthesis routes and methods I

Procedure details

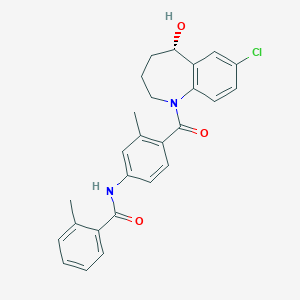

Synthesis routes and methods II

Procedure details

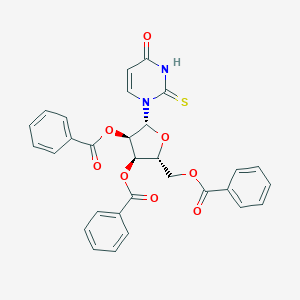

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

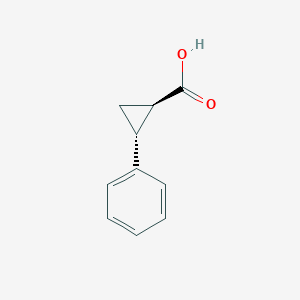

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)